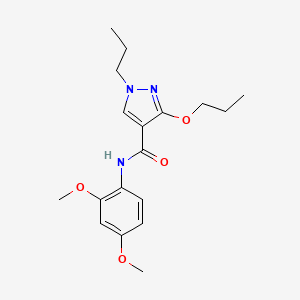
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (DPP-4) is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPP-4 is a member of the pyrazole-based class of compounds that has been shown to have a wide range of biological activities.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a serine protease that is involved in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound leads to an increase in the levels of GLP-1 and GIP, which results in an increase in insulin secretion and a decrease in blood glucose levels. This compound inhibitors also have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce blood glucose levels. This compound inhibitors also reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. Additionally, this compound inhibitors have been shown to reduce the production of pro-inflammatory cytokines, which may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide inhibitors have a number of advantages for lab experiments. They are relatively easy to synthesize and are stable under a wide range of conditions. Additionally, this compound inhibitors have been extensively studied and their mechanisms of action are well understood. However, there are also limitations to the use of this compound inhibitors in lab experiments. They may have off-target effects, which can complicate the interpretation of results. Additionally, this compound inhibitors may have different effects in different cell types, which can make it difficult to generalize results.
Direcciones Futuras
There are a number of future directions for the study of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the effects of this compound inhibitors on other physiological processes, such as inflammation and oxidative stress. Additionally, the potential neuroprotective effects of this compound inhibitors need to be further explored. Finally, the use of this compound inhibitors in combination with other drugs needs to be investigated to determine if this approach has any advantages over using this compound inhibitors alone.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with propylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with propargyl bromide to give the corresponding propargylamine. The final step involves the reaction of the propargylamine with 3-chloro-1-(2,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid to give this compound.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and neuroprotective effects. This compound inhibitors have been developed to treat type 2 diabetes by blocking the activity of this compound, which leads to an increase in insulin secretion and a decrease in blood glucose levels. This compound inhibitors have also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound inhibitors have been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-5-9-21-12-14(18(20-21)25-10-6-2)17(22)19-15-8-7-13(23-3)11-16(15)24-4/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDMFVZXHVDNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-4-phenylbutanoic acid](/img/structure/B2934305.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)
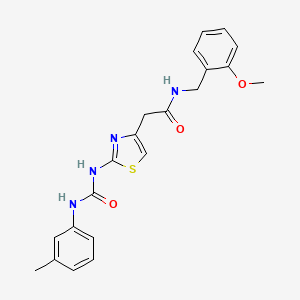
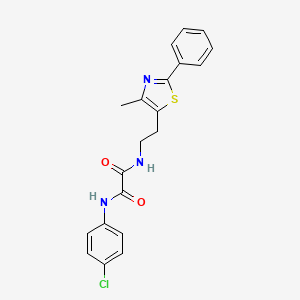

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)
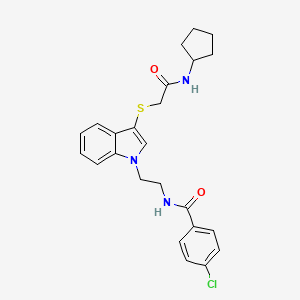

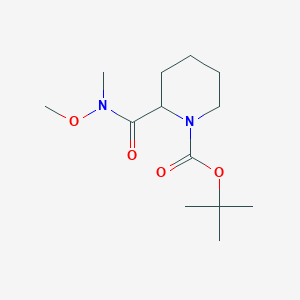
![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)
![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)
![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)